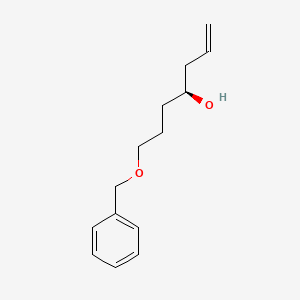
1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- is an organic compound with the molecular formula C14H20O2. This compound is characterized by the presence of a heptenol backbone with a phenylmethoxy group attached at the 7th position and a hydroxyl group at the 4th position. The (4S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-1-en-4-ol and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of hept-1-en-4-ol is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted reactions.
Formation of Phenylmethoxy Group: The protected hept-1-en-4-ol is then reacted with benzyl alcohol in the presence of a strong base, such as sodium hydride, to form the phenylmethoxy group at the 7th position.
Deprotection: The protecting group is removed under mild acidic conditions to yield the final product, 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the heptenol backbone can be reduced to form a saturated alcohol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Chemical Reactions: The reactivity of the compound is influenced by the presence of functional groups, such as the hydroxyl and phenylmethoxy groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Hepten-4-ol: Lacks the phenylmethoxy group, making it less complex and potentially less reactive in certain chemical reactions.
7-Phenylmethoxyheptane: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in oxidation reactions.
4-Phenylmethoxy-1-heptanol: Similar structure but with different stereochemistry, which can influence its biological activity and reactivity.
Uniqueness
1-Hepten-4-ol, 7-(phenylmethoxy)-, (4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and phenylmethoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
724765-22-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4S)-7-phenylmethoxyhept-1-en-4-ol |
InChI |
InChI=1S/C14H20O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h2-5,8-9,14-15H,1,6-7,10-12H2/t14-/m1/s1 |
InChI Key |
UYIWCHRZIQRVKR-CQSZACIVSA-N |
Isomeric SMILES |
C=CC[C@H](CCCOCC1=CC=CC=C1)O |
Canonical SMILES |
C=CCC(CCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















